trans-2-Phenylcyclopropylamine hydrochloride
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Overview
Description
(1S,2R)-tranylcypromine hydrochloride is a hydrochloride obtained by combining (1S,2R)-tranylcypromine with one equivalent of hydrochloric acid. It contains a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine hydrochloride.
Properties
IUPAC Name |
(1S)-2-phenylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-MTFPJWTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-47-6, 4548-34-9 |
Source
|
Record name | Tranylcypromine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action of trans-2-Phenylcyclopropylamine hydrochloride in the context of cancer treatment?
A1: this compound functions as a histone demethylase inhibitor, specifically targeting KDM3A and KDM5A. [, ] These enzymes are often overexpressed in bortezomib-resistant myeloma cells, contributing to drug resistance. [, ] By inhibiting KDM3A and KDM5A, this compound appears to suppress histone demethylation at specific sites (H3K4, H3K9, and H3K27), potentially reversing the chromatin-mediated drug-tolerant state. [, ] This suggests a potential for overcoming bortezomib resistance in myeloma cells. [, ]
Q2: Besides cancer, are there other disease models where this compound has been investigated?
A2: Yes, research has explored the role of this compound in the context of influenza A virus (IAV) infection. [] Interestingly, this compound appears to limit IAV replication by influencing the activity of IFITM3, a host restriction factor for many RNA viruses. [] The compound achieves this by increasing the monomethylation of IFITM3, which in turn, restricts IAV infection. []
Q3: Have there been any studies exploring the structural characteristics of this compound?
A3: While the provided research articles primarily focus on the biological activity of this compound, an earlier study from 1961 details its synthesis and provides insights into its structure. [] The study describes its synthesis through the reduction of the corresponding nitrile, highlighting its chemical structure and properties. []
Q4: Are there any known challenges or limitations associated with using this compound as a therapeutic agent?
A4: One study revealed that while inhibiting LSD1 (another histone demethylase) with this compound increased IFITM3 monomethylation and restricted IAV infection in vitro, it led to more severe disease outcomes in IAV-infected mice. [] This highlights the complex interplay between histone demethylation, viral infection, and host response, suggesting potential challenges in translating in vitro findings to in vivo settings. []
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